molecular formula C12H10Br2N2O2 B14703625 6,6'-Dibromo-4,4'-dimethyl-2,2'-bipyridine-1,1'-DI-oxide CAS No. 25373-73-3

6,6'-Dibromo-4,4'-dimethyl-2,2'-bipyridine-1,1'-DI-oxide

Cat. No.: B14703625
CAS No.: 25373-73-3
M. Wt: 374.03 g/mol
InChI Key: UGPVFTMVFMMHDR-UHFFFAOYSA-N
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Description

6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1,1’-DI-oxide is a chemical compound known for its unique structure and properties It is a derivative of bipyridine, characterized by the presence of bromine and methyl groups at specific positions on the bipyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1,1’-DI-oxide typically involves the bromination of 6,6’-dimethyl-2,2’-bipyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired positions . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1,1’-DI-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bipyridine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1,1’-DI-oxide involves its ability to form coordination complexes with metal ions. These complexes can interact with molecular targets and pathways in biological systems, leading to various effects. The specific molecular targets and pathways depend on the nature of the metal ion and the structure of the complex formed .

Comparison with Similar Compounds

Uniqueness: 6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1,1’-DI-oxide is unique due to the presence of both bromine and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

25373-73-3

Molecular Formula

C12H10Br2N2O2

Molecular Weight

374.03 g/mol

IUPAC Name

2-bromo-6-(6-bromo-4-methyl-1-oxidopyridin-2-ylidene)-4-methylpyridin-1-ium 1-oxide

InChI

InChI=1S/C12H10Br2N2O2/c1-7-3-9(15(17)11(13)5-7)10-4-8(2)6-12(14)16(10)18/h3-6H,1-2H3

InChI Key

UGPVFTMVFMMHDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=C([N+]2=O)Br)C)N(C(=C1)Br)[O-]

Origin of Product

United States

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